Thermal Stability: Methyl Vinyl Sulfoxide Eliminates to Acetylene with a 41.6 kcal·mol⁻¹ Barrier, Significantly Outperforming Alkyl and Alkoxycarbonyl Sulfoxides
In a unified gas‑phase kinetic study of sulfoxide pyrolysis, methyl vinyl sulfoxide (MVSO) exhibited an activation enthalpy (ΔH‡) for syn‑elimination to acetylene of 41.6 ± 0.8 kcal·mol⁻¹ [1]. Under identical experimental conditions, methyl 3‑phenylpropyl sulfoxide and 3‑phenylpropyl methanesulfinate gave ΔH‡ values of 32.9 ± 0.9 and 34.6 ± 0.6 kcal·mol⁻¹, respectively [1]. The 8.7 kcal·mol⁻¹ higher barrier of MVSO relative to the alkyl sulfoxide translates to an approximately 6‑order‑of‑magnitude slower elimination rate at 100 °C, directly reflecting superior thermal resilience. The experimental ranking is reproduced by MP2/6‑311+G(3df,2p)//MP2/6‑31G(d,p) calculations (40.3 vs. 32.3 vs. 32.7 kcal·mol⁻¹) [1].
| Evidence Dimension | Gas-phase activation enthalpy (ΔH‡) for sulfoxide syn-elimination |
|---|---|
| Target Compound Data | 41.6 ± 0.8 kcal·mol⁻¹ |
| Comparator Or Baseline | Methyl 3-phenylpropyl sulfoxide: 32.9 ± 0.9 kcal·mol⁻¹; 3-Phenylpropyl methanesulfinate: 34.6 ± 0.6 kcal·mol⁻¹ |
| Quantified Difference | 8.7 kcal·mol⁻¹ higher than methyl 3-phenylpropyl sulfoxide; 7.0 kcal·mol⁻¹ higher than 3-phenylpropyl methanesulfinate |
| Conditions | Gas-phase pyrolysis; experimental determination via temperature-dependent kinetics; MP2/6-311+G(3df,2p)//MP2/6-31G(d,p) computational validation |
Why This Matters
For procurement decisions involving high-temperature reactions or long-term storage, MVSO’s demonstrated 8.7 kcal·mol⁻¹ higher elimination barrier directly predicts substantially longer shelf-life and higher safe processing temperatures compared to generic alkyl sulfoxides.
- [1] Cubbage, J. W.; Guo, Y.; McCulla, R. D.; Jenks, W. S. Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. J. Org. Chem. 2001, 66 (26), 8722–8736. DOI: 10.1021/jo0160625. View Source
